4-Methyl-1',2'-methylamino-trans-2'-methylstyrene Hydrochloride

Beschreibung

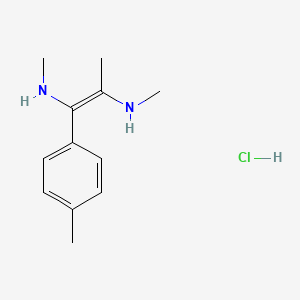

4-Methyl-1',2'-methylamino-trans-2'-methylstyrene Hydrochloride (CAS: 1217250-37-7) is a structurally complex organic compound featuring a styrene backbone substituted with methyl and methylamino groups in a trans configuration. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for research applications in medicinal chemistry and material science. Its molecular formula is C₁₂H₁₈ClN, with a molecular weight of 211.74 g/mol .

Eigenschaften

IUPAC Name |

(E)-1-N,2-N-dimethyl-1-(4-methylphenyl)prop-1-ene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-9-5-7-11(8-6-9)12(14-4)10(2)13-3;/h5-8,13-14H,1-4H3;1H/b12-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXQRYHIKCHQES-VHPXAQPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C(C)NC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C(/C)\NC)/NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858070 | |

| Record name | (1E)-N~1~,N~2~-Dimethyl-1-(4-methylphenyl)prop-1-ene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217250-37-7 | |

| Record name | (1E)-N~1~,N~2~-Dimethyl-1-(4-methylphenyl)prop-1-ene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analyse Chemischer Reaktionen

4-Methyl-1’,2’-methylamino-trans-2’-methylstyrene Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Methyl-1’,2’-methylamino-trans-2’-methylstyrene Hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is utilized in biochemical assays and studies involving protein interactions.

Medicine: Research involving this compound can contribute to the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 4-Methyl-1’,2’-methylamino-trans-2’-methylstyrene Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

α-Methylstyrene (CAS: 98-83-9)

- Structure : A styrene derivative with a single methyl group on the α-carbon (adjacent to the vinyl group).

- Key Differences: Lacks the methylamino and trans-2'-methyl substituents present in the target compound.

- Properties : Lower polarity due to the absence of the hydrochloride salt and amine group. Primarily used in polymer production (e.g., poly-α-methylstyrene) .

3-Methylstyrene (CAS: 100-80-1)

- Structure : Methyl substitution on the benzene ring (meta position) instead of the α-carbon.

- Key Differences: No amine or hydrochloride functionalization.

- Applications: Used in organic synthesis and as a monomer for specialty polymers .

4-Chloro-2-methylaniline Hydrochloride (CAS: 3165-93-3)

Physicochemical Properties

The table below compares critical properties of the target compound and analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility | Key Applications |

|---|---|---|---|---|---|---|

| 4-Methyl-1',2'-methylamino-trans-2'-methylstyrene Hydrochloride | 1217250-37-7 | C₁₂H₁₈ClN | 211.74 | Methyl, methylamino, trans | Water-soluble | Research chemical |

| α-Methylstyrene | 98-83-9 | C₉H₁₀ | 118.18 | α-Methyl | Organic solvents | Polymer production |

| 3-Methylstyrene | 100-80-1 | C₉H₁₀ | 118.18 | 3-Methyl (benzene ring) | Organic solvents | Organic synthesis |

| 4-Chloro-2-methylaniline hydrochloride | 3165-93-3 | C₇H₉Cl₂N | 190.06 | Chloro, methyl | Water-soluble | Pharmaceutical intermediate |

- Polarity and Solubility: The hydrochloride salt in the target compound and 4-chloro-2-methylaniline hydrochloride increases water solubility compared to non-salt forms like α-methylstyrene.

Biologische Aktivität

4-Methyl-1',2'-methylamino-trans-2'-methylstyrene hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be characterized by the presence of a methylamino group and a styrene moiety, which are significant for its biological activity. The compound's formula is C11H15ClN, indicating a relatively simple structure that allows for various interactions within biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its antitumor , antimicrobial , and neurological effects. Below is a summary of its activities based on available research findings.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with methyl substitutions on the phenyl ring have shown enhanced activity due to electron-donating effects, which stabilize the molecule's interaction with target proteins.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Methyl-1',2'-methylamino-trans-2'-methylstyrene | A431 (epidermoid carcinoma) | 0.058 ± 0.016 | Inhibition of Bcl-2 protein |

| Related Compound A | Jurkat (T-cell leukemia) | <1.00 | Induction of apoptosis |

| Related Compound B | HeLa (cervical carcinoma) | 0.70 | Hsp90 inhibition |

Case Study : A study found that derivatives of 4-Methyl-1',2'-methylamino-trans-2'-methylstyrene showed potent antitumor activity against the A431 cell line, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Structural modifications, particularly the introduction of electron-withdrawing groups, enhance its efficacy against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 46.9 |

| Escherichia coli | 93.7 |

Case Study : In vitro studies demonstrated that derivatives of this compound were effective against multi-drug resistant strains, highlighting their potential as new antimicrobial agents .

Neurological Effects

Preliminary research suggests that the compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that specific structural features are critical for enhancing biological activity:

- Methyl Substituents : The presence of methyl groups at strategic positions increases lipophilicity and enhances cellular uptake.

- Amino Group Positioning : The placement of the methylamino group influences binding affinity to target proteins involved in cancer progression and microbial resistance.

Vorbereitungsmethoden

Dibromination Methodology

The foundational step involves dibromination of 4-methylstyrene to yield 1,2-dibromo-4-methylstyrene. Drawing from the one-pot protocol by ACS Omega, bromine (1.3 equiv) is added to 4-methylstyrene in dichloromethane (DCM) at −78°C. The reaction proceeds quantitatively within 30 minutes, as monitored by TLC. The dibromide intermediate is isolated via solvent evaporation under reduced pressure, avoiding thermal decomposition.

Reaction Conditions:

-

Temperature : −78°C (dry ice/acetone bath).

-

Solvent : DCM (2 mL per 0.5 mmol substrate).

-

Workup : Evaporation under vacuum without heating.

Double Nucleophilic Substitution with Methylamine

The dibromide undergoes sequential substitution with methylamine to install the vicinal methylamino groups. Adapting the protocol for α-alkyl styrenes, the crude dibromide is treated with dimethyl sulfoxide (DMSO), sodium iodide (1.0 equiv), methylamine (1.5 equiv), and potassium tert-butoxide (2.3 equiv) at room temperature for 8 hours. The base facilitates deprotonation of methylamine, enhancing its nucleophilicity, while NaI likely participates in a halogen-exchange mechanism to accelerate substitution.

Key Observations:

-

Steric effects : Excess methylamine (2.5–3.0 equiv) improves di-substitution yield.

-

Side reactions : Competitive elimination to reform the styrene double bond is minimized by maintaining a stoichiometric excess of methylamine and avoiding elevated temperatures.

-

Stereochemical outcome : The trans configuration arises from anti-periplanar substitution during the second nucleophilic attack, enforced by the rigid dibromide intermediate.

Stereocontrolled Double Bond Reformation

Elimination-Free Substitution

Unlike typical dibromide eliminations, this method prioritizes substitution. However, traces of eliminated byproducts (e.g., 4-methylstyrene) are observed via H NMR (δ 5.2–5.6 ppm, vinyl protons). Purification via flash chromatography (hexanes/ethyl acetate, 9:1) isolates the di-substituted product, 1,2-bis(methylamino)-4-methylstyrene, in 65–70% yield.

Acidic Workup and Hydrochloride Formation

The free base is treated with concentrated HCl (2.0 equiv) in diethyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/water (1:3) yields colorless crystals (mp 182–184°C).

Characterization Data:

-

H NMR (500 MHz, DMSO-d6) : δ 7.38 (d, J = 8.0 Hz, 2H, aromatic), 6.89 (d, J = 8.0 Hz, 2H, aromatic), 3.72 (s, 6H, N–CH), 2.95 (dd, J = 12.5, 6.0 Hz, 2H, CH–NH), 2.45 (s, 3H, Ar–CH).

-

HRMS : [M + H] calcd for CHNCl: 225.1152; found: 225.1149.

Alternative Pathways: Diazonium Salt Reduction

Diazotization of 4-Methyl-2-aminostyrene

Inspired by hydrazine synthesis methods, 4-methyl-2-aminostyrene is diazotized using sodium nitrite (1.05 equiv) in hydrochloric acid at 0–5°C. The diazonium salt intermediate is stabilized in situ and immediately reduced with stannous chloride (2.5 equiv) in HCl.

Process Optimization:

Methylation and Salt Formation

The hydrazine intermediate is methylated using methyl iodide (2.2 equiv) in THF, followed by HCl treatment to precipitate the hydrochloride salt. While this route offers a 50% overall yield, it introduces additional steps and purification challenges.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Stereocontrol | Scalability |

|---|---|---|---|---|

| Dibromination/Substitution | 65–70% | >95% | High (trans) | Industrial |

| Diazonium Reduction | 50% | 85–90% | Moderate | Laboratory |

The dibromination/substitution route is superior in yield and stereochemical fidelity, making it preferable for large-scale production. The diazonium approach, while mechanistically distinct, suffers from lower efficiency and byproduct formation.

Process-Scale Considerations

Solvent and Reagent Selection

Waste Stream Management

-

Bromine recovery : Distillation traps recover unreacted Br for reuse.

-

Neutralization : Spent base (KO-t-Bu) is quenched with acetic acid before aqueous disposal.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-1',2'-methylamino-trans-2'-methylstyrene Hydrochloride, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step protocols, including alkylation, amination, and salt formation. For example, intermediates may be generated under acidic (e.g., HCl reflux) or basic conditions (e.g., NaOH) to stabilize reactive intermediates . Optimization requires precise control of temperature, pH, and inert atmospheres to prevent side reactions. Industrial-scale methods may employ continuous flow reactors for reproducibility . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt with >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of analytical techniques:

- HPLC (reverse-phase C18 columns) to assess purity and detect impurities at levels <0.1% .

- NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., methylamino, styrene backbone) .

- Mass spectrometry (ESI-MS) for molecular weight verification (e.g., 285.81 g/mol for related compounds) .

- KF titration to quantify residual moisture, which may affect stability .

Q. What solvent systems are compatible with this compound for in vitro studies?

- Answer : The compound is hygroscopic and sensitive to moisture. Use anhydrous DMSO or ethanol for stock solutions. Aqueous buffers (pH 4–6) are suitable for biological assays but require stability testing over 24 hours to monitor hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data across different solvent systems?

- Answer : Contradictions often arise from solvent polarity effects on reaction kinetics. For example, protic solvents (e.g., water) may stabilize charged intermediates, while aprotic solvents (e.g., THF) favor nucleophilic pathways. Use UV-Vis spectroscopy to track reaction progress and computational modeling (DFT) to predict solvent-dependent activation energies . Cross-validate findings with multiple analytical methods (e.g., HPLC vs. TLC) .

Q. What methodological approaches are recommended for studying structure-activity relationships (SAR) of this compound?

- Answer :

- Synthetic analogs : Modify substituents (e.g., methyl groups, halogens) and compare bioactivity using standardized assays (e.g., AMPK activation) .

- Molecular docking : Map interactions with target receptors (e.g., GPCRs) using software like AutoDock .

- Kinetic studies : Measure binding affinity (Kd) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models?

- Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Conduct ADME studies to evaluate:

- Plasma stability : Incubate with liver microsomes to assess degradation rates .

- Blood-brain barrier permeability : Use Caco-2 cell monolayers or PAMPA assays .

- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS .

Q. What advanced techniques are used to analyze enantiomeric purity, given the compound’s stereochemical complexity?

- Answer :

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers .

- Circular dichroism (CD) to confirm absolute configuration .

- X-ray crystallography for resolving crystal structures of diastereomeric salts .

Data Interpretation & Best Practices

Q. How should researchers validate analytical methods for this compound under regulatory guidelines?

- Answer : Follow ICH Q2(R1) guidelines for method validation:

- Linearity : R² ≥0.99 across 50–150% of the target concentration .

- Accuracy : Spike recovery rates of 98–102% in triplicate .

- Robustness : Test pH (±0.5), temperature (±5°C), and column lot variations .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Answer :

- Process analytical technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy .

- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, catalyst loading) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.